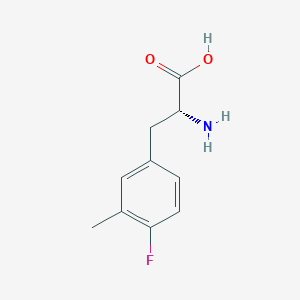
4-Fluoro-3-methyl-d-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methyl-d-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated compounds, including 4-Fluoro-3-methyl-d-phenylalanine, often involves selective fluorination techniques. One common method is the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves chemical catalysis, where fluorine is introduced into the phenylalanine structure using reagents such as [18F]AcOF or [18F]F2 .
Industrial Production Methods
Industrial production of fluorinated phenylalanines typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, purification, and crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methyl-d-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methyl-d-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into proteins to study protein folding, stability, and interactions.
Medicine: It serves as a potential therapeutic agent and enzyme inhibitor, and is used in positron emission tomography (PET) imaging for tumor detection.
Industry: The compound is used in the development of pharmaceuticals, diagnostic probes, and bioinspired materials
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methyl-d-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s acidity, basicity, hydrophobicity, and bioavailability, thereby modulating its biological activity. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-d-phenylalanine
- 3-Fluoro-l-phenylalanine
- 2-Fluoro-l-phenylalanine
Uniqueness
4-Fluoro-3-methyl-d-phenylalanine is unique due to the presence of both a fluorine atom and a methyl group on the phenylalanine structure. This combination can enhance its stability, bioavailability, and activity compared to other fluorinated phenylalanines .
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
HOWVSUISKZHSBP-SECBINFHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


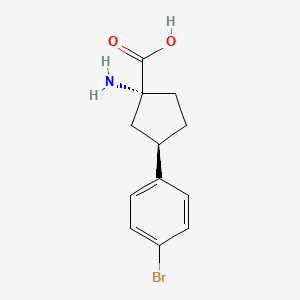
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
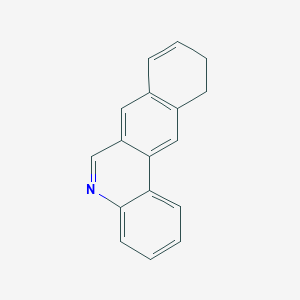
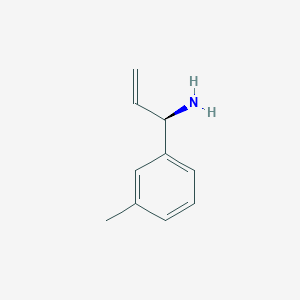
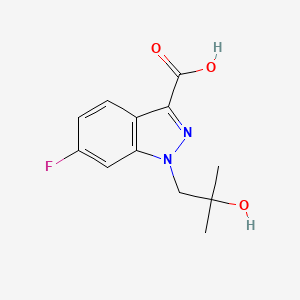
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)

![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
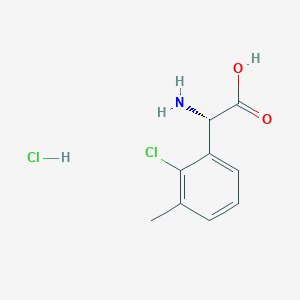
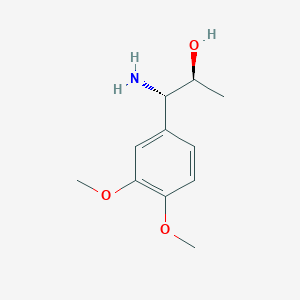
![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
